4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution
Overview
Description
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution is a chemical compound with the empirical formula C24H27O2PSi and a molecular weight of 406.53 g/mol . It is commonly used as a ligand in various coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions . This compound is particularly valued for its role in the Mitsunobu reaction, where it serves as an efficient alternative to triphenylphosphine .
Mechanism of Action
Target of Action
The primary target of 2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate is the alcohol functional group in organic compounds . The compound acts as a reagent in the Mitsunobu reaction, which is a powerful method for the inversion of stereogenic centers in natural product synthesis .
Mode of Action
The compound interacts with its targets through the Mitsunobu reaction . The triphenylphosphine combines with diethylazodicarboxylate (DEAD) to generate a phosphonium intermediate that binds to the alcohol oxygen, activating it as a leaving group . Substitution by the carboxylate, mercaptyl, or other nucleophile completes the process .
Biochemical Pathways
The Mitsunobu reaction affects the synthesis of esters, phenyl ethers, thioethers, and various other compounds . The reaction proceeds with clean inversion, which makes the Mitsunobu Reaction with secondary alcohols a powerful method for the inversion of stereogenic centers in natural product synthesis .
Pharmacokinetics
Its solubility in tetrahydrofuran, chloroform, dichloromethane, and dimethyl sulfoxide suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of new organic compounds with inverted stereochemistry . This can be particularly useful in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The efficacy and stability of 2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . Its reaction suitability includes Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester involves the reaction of diphenylphosphine with 4-bromobenzoic acid, followed by esterification with 2-(trimethylsilyl)ethanol . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Coupling Reactions: It acts as a ligand in coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Coupling Reactions: Palladium or nickel catalysts are typically employed, along with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Phosphine oxide.
Substitution: Various substituted esters and amides.
Coupling Reactions: Biaryl compounds, alkenes, and other coupled products.
Scientific Research Applications
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester is widely used in scientific research due to its versatility and efficiency. Some of its applications include:
Chemistry: It is used as a ligand in various coupling reactions to synthesize complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and materials.
Comparison with Similar Compounds
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of a phosphine ligand and an ester group. Similar compounds include:
Triphenylphosphine: A widely used phosphine ligand but lacks the ester functionality.
Diphenyl(trimethylsilyl)phosphine: Similar in structure but does not have the benzoic acid moiety.
4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid) dipotassium salt hydrate: Another phosphine ligand with different functional groups.
These compounds differ in their reactivity, solubility, and steric effects, making 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester a valuable alternative in specific applications .
Properties
IUPAC Name |
2-trimethylsilylethyl 4-diphenylphosphanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O2PSi/c1-28(2,3)19-18-26-24(25)20-14-16-23(17-15-20)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUNPJLGFKKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O2PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460381 | |
Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566190-45-2 | |
Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 566190-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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